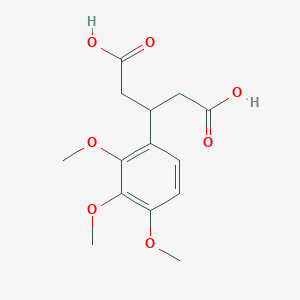
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid, also known as DMPP or Trimethoxyphenylpentanedioic acid, is an organic compound belonging to the class of dicarboxylic acids. It is a white crystalline solid with a molecular formula of C11H16O6. DMPP is a structural analog of the neurotransmitter dopamine, and has been studied for its potential use in the development of drugs for the treatment of neurological disorders.
Applications De Recherche Scientifique
Synthesis and Reactivity
The reactivity of trimethoxyphenyl derivatives has been a subject of study due to their prevalence in natural products. For instance, the synthesis of trimethoxybenzoic acid from trimethoxyphenyl bromide through lithiation and carboxylation showcases the utility of these compounds in forming carbon-carbon bonds for the synthesis of complex molecules. This methodology provides a pathway for the incorporation of the trimethoxyphenyl unit into diverse molecular frameworks, which could be extrapolated to the synthesis of compounds like 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid (Hoye & Kaese, 1982).
Molecular Structure and Stability
The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography. Such studies provide insights into the molecular geometry, orientation, and interactions of trimethoxyphenyl derivatives, contributing to our understanding of their chemical behavior and stability. The structural analysis aids in the design and synthesis of new compounds with desired properties (Koningsveld & Meurs, 1977).
Catalysis and Chemical Transformations
Trimethoxyphenyl derivatives have also found applications in catalysis and chemical transformations. For example, manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen demonstrates the role of these compounds in facilitating oxidative processes. Such reactions are crucial for the synthesis of cyclic peroxide structures, which have various applications in organic synthesis and potentially in drug development (Qian et al., 1992).
Analysis of Chemical Binding and Toxicology
Furthermore, studies on the binding characteristics of alpha 2u-globulin with compounds like 2,2,4-trimethylpentane and its metabolites shed light on the interactions between chemicals and biological molecules. Understanding these interactions is crucial for assessing the toxicological impact of chemical compounds, including those related to this compound. This research contributes to the field of toxicology by elucidating the mechanisms through which chemicals can affect biological systems (Borghoff et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-4-9(13(20-2)14(10)21-3)8(6-11(15)16)7-12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBJZNJXHQTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

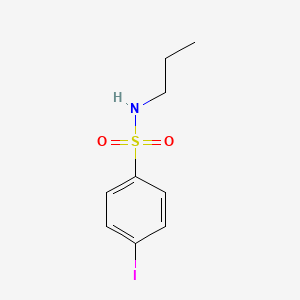
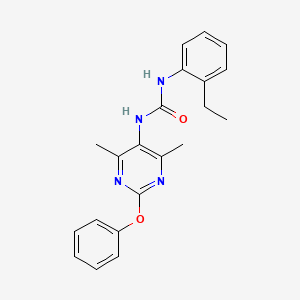
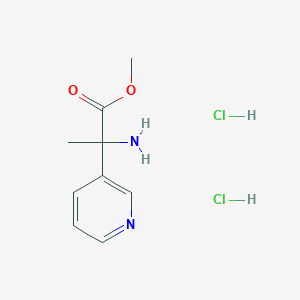
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)
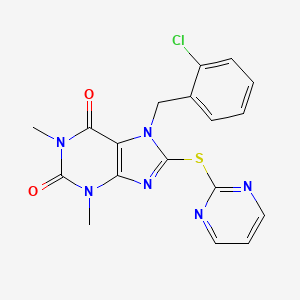

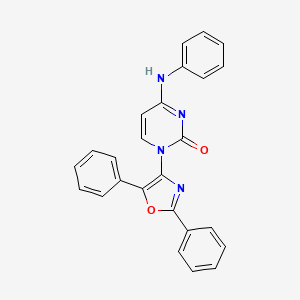
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)
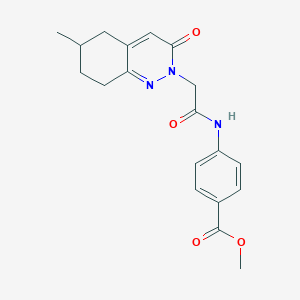
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)


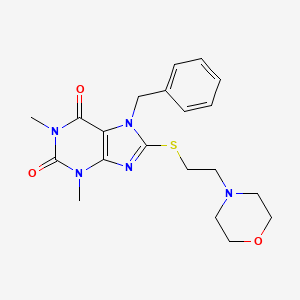
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)